tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-3-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHLMDXHTZWKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856430 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882169-78-0 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of tert-Butyl Carbamate Precursors
The tert-butyl carbamate group is commonly introduced by reacting an amine or hydroxyethyl compound with di-tert-butyl dicarbonate (Boc2O) or via carbamoylation using tert-butyl chloroformate under basic conditions. For example, 2-bromopyridin-3-amine can be converted into tert-butyl 2-bromopyridin-3-ylcarbamate using Boc anhydride and a base such as DMAP (4-dimethylaminopyridine) or lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) solvent.
| Yield (%) | Reaction Conditions | Notes on Operation |
|---|---|---|
| 50.7 | Boc2O, DMAP, reflux in THF for 3 h; then K2CO3 in MeOH/THF reflux 3 h | Purification by silica gel chromatography; white solid obtained; 1H NMR confirms structure |
| 62 | Lithium bis(trimethylsilyl)amide in THF at 0 °C for 0.5 h, then Boc2O at room temperature for 1.5 h | Extraction with HCl and ethyl acetate; purified by column chromatography |
These methods yield tert-butyl 2-bromopyridin-3-ylcarbamate intermediates with yields ranging from 50% to 62%.
Bromination of Pyridine Derivative
The bromination step targets the 5-position of the pyridine ring. This can be achieved by starting from 2-bromopyridin-3-amine or 2-bromonicotinic acid, followed by bromination or by using commercially available 5-bromopyridin-3-ol derivatives.
Coupling to Form the Ether Linkage
The key step to form tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate involves coupling a 2-hydroxyethyl carbamate with 5-bromopyridin-3-ol or its derivatives. This is typically achieved via nucleophilic substitution under basic conditions, using potassium carbonate or similar bases in solvents like THF or methanol.
| Yield (%) | Reaction Conditions | Notes on Operation |
|---|---|---|
| ~50-65 | Potassium carbonate in THF/MeOH at reflux for 3 h | Reaction monitored by TLC; product purified by column chromatography |
Alternative Route via Carbamic Acid Ester Intermediates
An alternative approach involves preparing (2-bromo-pyridin-3-yl) carbamic acid tert-butyl ester via diphenylphosphoryl azide (DPPA) mediated conversion of 2-bromonicotinic acid in tert-butanol at 80 °C for 2–3 h. This intermediate can then be further functionalized to introduce the oxyethyl linkage.
| Yield (%) | Reaction Conditions | Notes on Operation |
|---|---|---|
| 50-99 | DPPA, triethylamine, tert-butanol, 80 °C, 2-3 h reflux | Purification by flash chromatography; high purity product as white solid or colorless oil |
This method provides a high-yielding route to tert-butyl carbamate derivatives with good control over purity and functional group compatibility.
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Bromopyridin-3-amine | Boc2O, DMAP or LiHMDS, THF, 0–25 °C | 50.7–62 | Carbamate formation; column chromatography purification |
| 2 | 2-Bromonicotinic acid | DPPA, triethylamine, tert-butanol, 80 °C | 50–99 | Carbamic acid tert-butyl ester intermediate |
| 3 | tert-Butyl carbamate hydroxyethyl derivative + 5-bromopyridin-3-ol | K2CO3, THF/MeOH, reflux | ~50-65 | Ether bond formation; TLC monitored; purified by chromatography |
- The carbamate formation reactions proceed efficiently under mild conditions with bases like lithium bis(trimethylsilyl)amide or DMAP, producing white solids with characteristic 1H NMR signals (e.g., tert-butyl singlet at ~1.5 ppm).
- The DPPA-mediated carbamate ester formation from 2-bromonicotinic acid provides near-quantitative yields (up to 99%) with clean reaction profiles.
- Etherification reactions using potassium carbonate in mixed solvents afford moderate yields (~50-65%) and require purification by silica gel chromatography.
- Analytical characterization typically includes 1H NMR, LCMS, and sometimes HRMS to confirm molecular weight and purity.
The preparation of this compound is well-established through multi-step synthesis involving carbamate protection, bromopyridine functionalization, and ether bond formation. The use of Boc protection chemistry combined with DPPA-mediated carbamate ester formation and nucleophilic substitution provides versatile and efficient routes with yields ranging from moderate to high. These methods are supported by detailed experimental data and analytical verification, making them reliable for research and development purposes in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkylating agents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the carbamate group.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
The compound is investigated for its potential as a pharmacophore in drug design. The presence of the bromopyridine moiety enhances its interaction with biological targets, making it suitable for the development of new therapeutic agents. Research indicates that compounds with similar structures exhibit significant biological activity against various enzymes and receptors .
1.2 Biological Activity
In vitro studies have demonstrated that this compound can inhibit specific enzyme activities, making it a candidate for further exploration in drug discovery programs targeting diseases such as cancer and bacterial infections. For instance, similar compounds have shown IC50 values in the low micromolar range against key biological targets .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to modify the bromopyridine component to create derivatives with varied biological properties. The versatility of this compound has been highlighted in several synthetic pathways aimed at producing novel pharmacologically active substances .
2.2 Synthesis Methods
The synthesis typically involves coupling reactions where the tert-butyl carbamate group is introduced to the bromopyridine moiety through various coupling strategies, including amide bond formation and etherification processes .
| Synthesis Method | Description |
|---|---|
| Amide Bond Formation | Involves coupling an amine with a carboxylic acid derivative to form an amide bond. |
| Etherification | Reaction between an alcohol and an alkyl halide to form an ether linkage. |
Material Science
3.1 Development of New Materials
In addition to its applications in medicinal chemistry, this compound is explored for its potential use in developing new materials, particularly polymers and coatings that require specific chemical properties such as durability and resistance to degradation .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives based on this compound against various bacterial strains. Results indicated that modifications to the bromopyridine ring could enhance antibacterial efficacy, providing insights into structure-activity relationships.
Case Study 2: Radiolabeling Applications
Research has focused on using this compound for radiolabeling applications due to the presence of the bromine atom, which can be substituted with radioactive isotopes for imaging studies in medical diagnostics .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinyl Carbamates
(a) tert-Butyl (2-bromopyridin-4-yl)carbamate
- CAS : 433711-95-6
- Formula : C₁₀H₁₃BrN₂O₂
- Molecular Weight : 285.13 g/mol
- Key Difference : Bromine substitution at the pyridin-4-position instead of 5-position.
- Relevance : The positional isomerism affects electronic properties and reactivity in Suzuki-Miyaura couplings .
(b) tert-Butyl (6-bromopyridin-3-yl)carbamate
- CAS : 218594-15-1
- Formula : C₁₀H₁₃BrN₂O₂
- Molecular Weight : 285.13 g/mol
- Key Difference : Bromine at pyridin-6-position; lacks the ethoxyethyl linker.
- Impact : Reduced steric hindrance compared to the target compound, facilitating nucleophilic substitutions .
(c) tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
Halogenated Pyridines with Additional Substituents
(a) tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- CAS : 1227958-32-8
- Formula : C₁₀H₁₂BrClN₂O₂
- Molecular Weight : 315.58 g/mol
- Key Feature : Dual halogenation (Br at 2-position, Cl at 6-position).
- Reactivity : Enhanced electrophilicity for SNAr (nucleophilic aromatic substitution) reactions .
(b) tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate
Heterocyclic Modifications
(a) tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
- CAS : 1088410-93-8
- Formula : C₁₄H₂₀BrN₃O₂
- Molecular Weight : 342.24 g/mol
- Key Feature : Pyrrolidinyl ring fused to pyridine alters conformational flexibility.
- Application : Explored in CNS drug discovery due to improved blood-brain barrier penetration .
(b) tert-Butyl (2-chlorothiazol-5-yl)carbamate
Comparative Analysis Table
Biological Activity
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl carbamate moiety and a bromopyridine group. Its biological activity is primarily explored in the context of drug development and as a molecular probe in various biological studies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the carbamate group may facilitate interactions that modulate enzymatic activity. This compound has been utilized in research to investigate its effects on various biological pathways, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes.
- Receptor Binding : Its structure allows it to bind to receptors, potentially influencing signaling pathways.
Case Studies and Research Findings
- Neuroprotective Effects : Research has indicated that certain carbamate derivatives exhibit neuroprotective properties. For instance, studies on aromatic carbamates have demonstrated their ability to protect neuronal cells from apoptosis induced by etoposide, suggesting that similar mechanisms may be applicable to this compound .
- Antiviral Activity : Preliminary studies suggest that compounds with similar structural features may exhibit antiviral properties by inhibiting viral proteases, which are crucial for viral replication. This opens avenues for exploring this compound as a potential therapeutic agent against viral infections .
- Synthesis and Structural Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications to the core structure of carbamates can significantly influence their biological activity. For example, the introduction of different substituents on the pyridine ring can enhance or diminish enzyme inhibitory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate | Hydroxyl group on pyridine | Moderate enzyme inhibition |
| tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | Methyl substitution | Enhanced receptor binding |
| tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate | Ethyl chain extension | Variable activity based on substitution |
This table illustrates how structural variations influence the biological activities of related compounds, emphasizing the importance of specific functional groups in mediating interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate, and how can purity be maximized?
- Methodology :
- Nucleophilic substitution : React 5-bromo-3-hydroxypyridine with a bromoethyl intermediate (e.g., 2-bromoethyl tert-butyl carbamate) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity ≥95% is achievable with iterative solvent selection .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | 5-Bromo-3-hydroxypyridine, K₂CO₃, DMF, 70°C | 65–75 | 90 |
| Carbamate formation | Boc₂O, DMAP, CH₂Cl₂ | 80–85 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identify the tert-butyl group (δ ~1.4 ppm, singlet), pyridine ring protons (δ 7.5–8.5 ppm), and ethyleneoxy linkage (δ 3.5–4.5 ppm). Compare with published spectra of structurally similar tert-butyl carbamates .
- Mass Spectrometry : Confirm molecular weight (C₁₂H₁₅BrN₂O₃; calc. 331.04 g/mol) using ESI-MS or HRMS. Look for [M+H]+ and isotopic patterns consistent with bromine .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The 5-bromo group on pyridine acts as a leaving site for palladium-catalyzed couplings. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS .
- Data Contradictions :
- Some studies report competing side reactions (e.g., debromination under strong basic conditions). Mitigate by optimizing catalyst loading (1–2 mol%) and reaction time (<12 hrs) .
Q. What are the stability profiles of this compound under acidic or thermal conditions?
- Acidic Deprotection : The tert-butyl carbamate group is labile in TFA/CH₂Cl₂ (1:1) at 0°C, releasing free amine. Avoid prolonged exposure to prevent pyridine ring degradation .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >180°C. Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis .
Q. How can computational modeling predict its interactions in drug discovery (e.g., kinase inhibition)?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets. The pyridine oxygen and carbamate group form hydrogen bonds with residues like Lys68 in EGFR .
- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays (e.g., fluorescence polarization). Adjust substituents to enhance binding affinity .
Experimental Design Considerations
Q. What strategies mitigate cytotoxicity during in vitro biological testing?
- Dose Optimization : Perform MTT assays in HEK-293 or HepG2 cells to determine LC₅₀ (typically 50–100 µM). Use DMSO as a solvent (<0.1% v/v) to maintain cell viability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂). Co-administer CYP450 inhibitors (e.g., ketoconazole) if rapid degradation occurs .
Q. How to resolve conflicting data on its solubility in polar vs. nonpolar solvents?
- Solubility Screen : Test in DMSO, ethanol, water, and hexane. Record results as mg/mL:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | 10–15 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
